molecular formula C8H11FN2O B12821524 (5-Fluoro-2-methoxybenzyl)hydrazine

(5-Fluoro-2-methoxybenzyl)hydrazine

Cat. No.: B12821524
M. Wt: 170.18 g/mol
InChI Key: SKAAHMMEIBYFEY-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxybenzyl)hydrazine: is an organic compound that features a benzyl group substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position, bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-methoxybenzyl)hydrazine typically involves the reaction of 5-fluoro-2-methoxybenzyl bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Fluoro-2-methoxybenzyl bromide+Hydrazine hydrateThis compound+HBr\text{5-Fluoro-2-methoxybenzyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} 5-Fluoro-2-methoxybenzyl bromide+Hydrazine hydrate→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: (5-Fluoro-2-methoxybenzyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazine derivatives.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxybenzyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

    (5-Fluoro-2-methoxybenzyl)amine: Similar structure but with an amine group instead of hydrazine.

    (5-Fluoro-2-methoxybenzyl)alcohol: Contains an alcohol group instead of hydrazine.

    (5-Fluoro-2-methoxybenzyl)thiol: Contains a thiol group instead of hydrazine.

Uniqueness: (5-Fluoro-2-methoxybenzyl)hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(5-fluoro-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

SKAAHMMEIBYFEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CNN

Origin of Product

United States

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